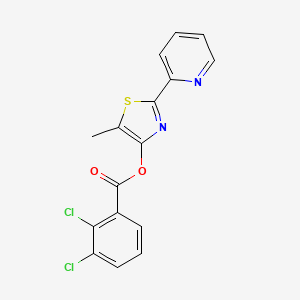
5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-yl 2,3-dichlorobenzenecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-yl 2,3-dichlorobenzenecarboxylate (5M2P-1,3T-4-yl 2,3-DCDBC) is a small molecule that has been studied for its potential applications in scientific research and laboratory experiments. 5M2P-1,3T-4-yl 2,3-DCDBC is a versatile compound that is used in a variety of scientific research applications and has a wide range of biochemical and physiological effects.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
The synthesis of thiazole derivatives, including structures similar to 5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-yl 2,3-dichlorobenzenecarboxylate, has been a subject of interest due to their potential in various fields of chemistry and biology. Thiazole and its derivatives are synthesized through various chemical reactions, offering insights into their chemical behavior and structural characteristics. For instance, studies on the thiazole biosynthetic enzyme THI1 from Arabidopsis thaliana have shed light on the thiazole moiety's biosynthesis in eukaryotes (Godoi et al., 2006). Such research provides a foundation for understanding the synthesis and applications of thiazole derivatives.
Chemical Reactivity and Applications
Thiazole derivatives exhibit a wide range of chemical reactivities, making them suitable for various applications, including the synthesis of polymers, ligands, and potential therapeutic agents. The reaction of thiazole compounds with different aldehydes, amines, or ammonia, as demonstrated by Asinger et al. (1982), showcases their versatility in producing a variety of chemically significant products (Asinger, Wadehn, & Giesbertz, 1982). This chemical diversity underscores the importance of thiazole derivatives in synthesizing new materials and compounds with potential industrial and pharmaceutical applications.
Antimicrobial Activity
The antimicrobial activity of thiazole derivatives has been a significant area of research, with various studies highlighting their effectiveness against bacterial and fungal strains. For example, a series of polysubstituted methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives exhibited interesting antibacterial activity, suggesting these structures as starting points for developing new antimycobacterial agents (Nural et al., 2018). Research in this domain demonstrates the potential of thiazole derivatives in addressing antibiotic resistance and developing new antimicrobial therapies.
Propriétés
IUPAC Name |
(5-methyl-2-pyridin-2-yl-1,3-thiazol-4-yl) 2,3-dichlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2O2S/c1-9-14(20-15(23-9)12-7-2-3-8-19-12)22-16(21)10-5-4-6-11(17)13(10)18/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCUUXCAIRJWAPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C2=CC=CC=N2)OC(=O)C3=C(C(=CC=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-yl 2,3-dichlorobenzenecarboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

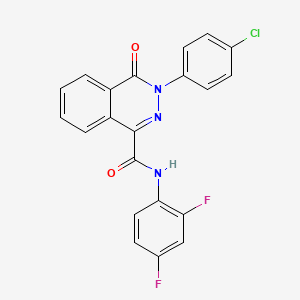

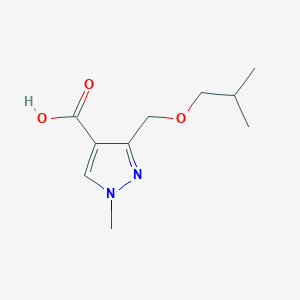
![5-(2-ethoxyphenyl)-2-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2942647.png)
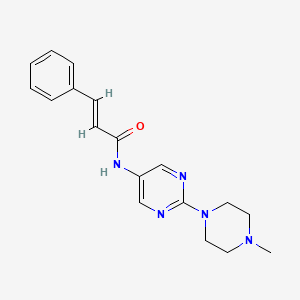
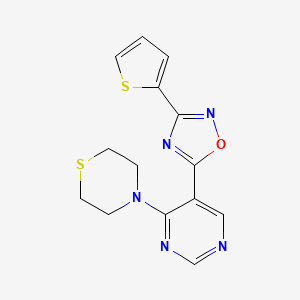

![N-[(2-Methoxy-5-methylphenyl)methyl]-N-methylsulfamoyl fluoride](/img/structure/B2942656.png)
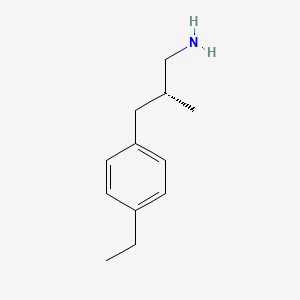

![Tert-butyl 2-[[(2-chloroacetyl)amino]methyl]-2-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2942660.png)
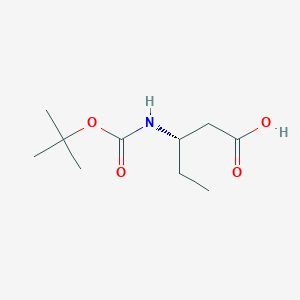
![(E)-4-cyano-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2942662.png)